Metafosfato de bario

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Barium metaphosphate can be synthesized through various methods, including the thermal decomposition of barium bis(hydrogenphosphoramidate) monohydrate, which leads to the formation of barium metaphosphate above 500°C (Sato & Watanabe, 1985). This process illustrates the compound's stability at high temperatures and its formation from precursor materials undergoing thermal decomposition.

Molecular Structure Analysis

The molecular and crystal structure of barium metaphosphate and related compounds have been extensively studied using X-ray diffraction and other spectroscopic methods. For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate provides insights into the outer-sphere metal-nucleotide complex formation, showcasing the barium ion's coordination to water molecules and its interaction with phosphate groups (Sternglanz et al., 1976).

Chemical Reactions and Properties

Barium metaphosphate participates in various chemical reactions, including complexation with other ions and decomposition under specific conditions. Its thermal behavior and decomposition products have been studied, revealing transitions to other phosphates at elevated temperatures and providing insights into its stability and reactivity (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of barium metaphosphate, such as its thermal stability, glass transition temperature, and expansion characteristics, have been investigated. These studies are crucial for understanding the material's suitability for various applications, including its role in glass and ceramic materials (Hafid et al., 2001).

Chemical Properties Analysis

Barium metaphosphate's chemical properties, including its interactions with other compounds and its behavior in different chemical environments, are of significant interest. For instance, its role in the formation of complex metaphosphate polymers and its interactions with metal ions highlight its versatile chemical nature and its potential for forming structurally diverse materials (Mehrotra & Gupta, 1962).

Aplicaciones Científicas De Investigación

Propiedades ópticas y de luminiscencia

El metafosfato de bario se utiliza en la creación de vidrios metafosfato dopados con Sm3± . Estos vidrios tienen características térmicas, estructurales y luminiscentes únicas. La adición de BaO y Sm2O3 a la composición del vidrio aumenta el índice de refracción, la masa molar, la densidad, la temperatura de transición vítrea y la temperatura de ablandamiento dilatométrico .

Aplicaciones de luz naranja rojiza

Los mismos vidrios metafosfato dopados con Sm3± también se utilizan para aplicaciones de luz naranja rojiza . El modificador Na2O en la composición del vidrio tiene una mayor influencia en la emisión Sm3+ en comparación con BaO .

Fabricación de vidrio

El this compound se utiliza en la fabricación de varios tipos de vidrios . Contribuye a las propiedades físicas del vidrio, haciéndolo adecuado para diversas aplicaciones.

Producción de porcelana

El this compound se utiliza en la producción de porcelanas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

Safety and Hazards

Direcciones Futuras

There are ongoing studies examining the thermal, structural, and luminescent characteristics of sodium barium metaphosphate glasses doped with Sm3+. These studies focus on the influence of barium substitution on the physical, thermal, optical, and luminescence properties of Sm3±doped metaphosphate glasses .

Propiedades

InChI |

InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJIKBGDNBEQME-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

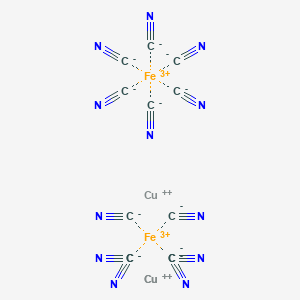

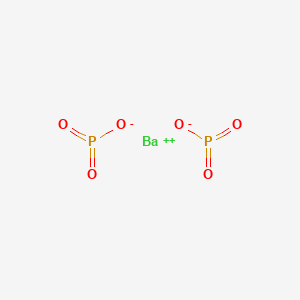

[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872575 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13762-83-9 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)